3,3-Diethyl-4-(4-methylphenyl)pyrrolidine
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Overview
Description
3,3-Diethyl-4-(4-methylphenyl)pyrrolidine is a heterocyclic organic compound that belongs to the pyrrolidine class. Pyrrolidines are five-membered nitrogen-containing rings that are widely studied for their diverse biological activities and applications in medicinal chemistry. The presence of the 4-methylphenyl group and diethyl substituents on the pyrrolidine ring makes this compound unique and potentially useful in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Diethyl-4-(4-methylphenyl)pyrrolidine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-methylbenzaldehyde with diethylamine and a suitable cyclizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained between 60-80°C to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,3-Diethyl-4-(4-methylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid at low temperatures.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
3,3-Diethyl-4-(4-methylphenyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Diethyl-4-(4-methylphenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to produce therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3,3-Diethyl-4-phenylpyrrolidine: Lacks the 4-methyl group on the phenyl ring.
3,3-Diethyl-4-(4-chlorophenyl)pyrrolidine: Contains a chlorine atom instead of a methyl group on the phenyl ring.
3,3-Diethyl-4-(4-nitrophenyl)pyrrolidine: Contains a nitro group instead of a methyl group on the phenyl ring.
Uniqueness
3,3-Diethyl-4-(4-methylphenyl)pyrrolidine is unique due to the presence of the 4-methylphenyl group, which may impart distinct chemical and biological properties compared to its analogs. This uniqueness can be exploited in the design of new compounds with specific desired activities.
Biological Activity
3,3-Diethyl-4-(4-methylphenyl)pyrrolidine is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by a pyrrolidine ring with ethyl and para-methylphenyl substituents, suggests diverse interactions with biological targets. This article reviews the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : C15H23N
- Molecular Weight : 233.35 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as a ligand for certain neurotransmitter receptors, potentially influencing central nervous system (CNS) activity. The specific mechanisms include:
- Receptor Modulation : The compound may modulate neurotransmitter systems, particularly those involving dopamine and serotonin pathways.
- Enzyme Inhibition : There is evidence suggesting that the compound may inhibit specific enzymes involved in metabolic pathways related to neurodegenerative diseases.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study conducted on various derivatives of pyrrolidine highlighted its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's structure allows it to penetrate bacterial membranes and disrupt cellular functions.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anti-inflammatory Effects
Another significant aspect of the biological activity of this compound is its anti-inflammatory potential. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism that may involve the inhibition of NF-kB signaling pathways.
Case Studies
- Neuroprotective Effects : A study published in a peer-reviewed journal explored the neuroprotective effects of this compound in models of oxidative stress. The results indicated a reduction in neuronal cell death and improved behavioral outcomes in animal models subjected to neurotoxic agents.
- Antibacterial Efficacy : In a comparative study involving several pyrrolidine derivatives, this compound showed superior antibacterial activity compared to standard antibiotics, highlighting its potential as a lead compound for drug development against resistant strains.
Properties
Molecular Formula |
C15H23N |
---|---|
Molecular Weight |
217.35 g/mol |
IUPAC Name |
3,3-diethyl-4-(4-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C15H23N/c1-4-15(5-2)11-16-10-14(15)13-8-6-12(3)7-9-13/h6-9,14,16H,4-5,10-11H2,1-3H3 |
InChI Key |
BCTBVCCXCOQXNI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CNCC1C2=CC=C(C=C2)C)CC |
Origin of Product |
United States |
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